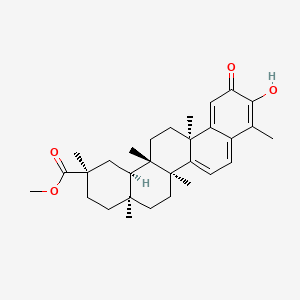

Pristimerin

Übersicht

Beschreibung

Pristimerin is a naturally occurring triterpenoid compound originally isolated from plant members of the genus Pristimera Miers, belonging to the Celastraceae family. It can also be found in species of the Hippocrateaceae family. This compound has garnered significant attention due to its diverse pharmacological properties, including cytotoxic, antitumor, anti-inflammatory, antibacterial, and antiviral activities .

Wissenschaftliche Forschungsanwendungen

Pristimerin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung der Synthese und Reaktionen von Triterpenoiden verwendet.

Biologie: Untersucht für seine Rolle in zellulären Prozessen wie Apoptose und Autophagie.

Medizin: Erforscht für sein Potenzial als Antikrebs-, Entzündungshemmungs- und antimikrobielles Mittel.

Industrie: Mögliche Anwendungen bei der Entwicklung von Arzneimitteln und Therapien auf der Basis natürlicher Produkte

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere Mechanismen aus, darunter:

Induktion der Apoptose: this compound induziert Apoptose in Krebszellen, indem es Caspasen aktiviert und die mitochondriale Dysfunktion fördert.

Regulation der Autophagie: Es moduliert Autophagiewege, was zur Degradation zellulärer Bestandteile führt.

Entzündungshemmende Wirkungen: this compound hemmt die Produktion von pro-inflammatorischen Zytokinen.

Molekulare Ziele: Wichtige molekulare Ziele sind der Hypoxie-induzierbare Faktor 1-alpha, Sphingosin-Kinase 1 und Thioredoxin-Reduktase .

Wirkmechanismus

Pristimerin is a naturally occurring triterpenoid, originally isolated from plant members of the genus Pristimera Miers, Celastraceae, and can also be isolated from the species of the Hippocrateaceae . It has shown various in vitro and in vivo pharmacological properties .

Target of Action

This compound has been found to affect many tumor-related processes, such as apoptosis, autophagy, migration and invasion, vasculogenesis, and drug resistance . It targets crucial signaling pathways such as those involving cyclins, reactive oxygen species (ROS), microRNA, nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and PI3K/AKT/mammalian target of rapamycin (mTOR) pathways . It also targets the expression of protein tyrosine phosphatase non-receptor type 1 (PTPN1) via miR-542-5p .

Mode of Action

This compound interacts with its targets to induce changes in cellular processes. It inhibits telomerase activity in cells by inhibiting the expression of human telomerase reverse transcriptase (hTERT) and its mRNA encoding the catalytic subunit of the telomerase . It can also inhibit Bcl-2, inducing mitochondrial cell death via an ROS-dependent ubiquitin-proteasomal degradation pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates key cellular processes, including apoptosis, autophagy, cell migration and invasion, angiogenesis, and resistance to chemotherapy . It also affects the NF-κB, PI3K/Akt/mTOR, and MAPKs pathways .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest, apoptosis, and autophagy, exhibiting anti-proliferation effects against tumors . It also inhibits the invasion, migration, and metastasis of tumor cells via affecting cell adhesion, cytoskeleton, epithelial-mesenchymal transition, cancer stem cells, and angiogenesis .

Biochemische Analyse

Biochemical Properties

Pristimerin has been found to interact with several enzymes and proteins. It was associated with the N-terminal threonine of the β5 subunit through its conjugated ketone carbon C6, exerting a chymotrypsin-like activity . It also interacts with RGS4 .

Cellular Effects

This compound induces cell cycle arrest, apoptosis, and autophagy to exhibit anti-proliferation effects against tumors . It also inhibits the invasion, migration, and metastasis of tumor cells via affecting cell adhesion, cytoskeleton, epithelial-mesenchymal transition, cancer stem cells, and angiogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits Akt signaling, inhibits BAD phosphorylation, and down-regulates the expression of the anti-apoptotic protein Bcl-xL . It also targets telomerases .

Temporal Effects in Laboratory Settings

At 2.5 µM, this compound inhibited proliferation, and induced both apoptosis and autophagy in A431 and A388 skin cancer cells via ROS (reactive oxygen species)-mediated JNK (c-Jun N-terminal kinase) activation .

Dosage Effects in Animal Models

In animal models, this compound has shown to have varying effects at different dosages. For instance, this compound at a dose of 0.4 and 0.8 mg/kg, i.p., showed hepatoprotective effects on concanavalin-stimulated hepatitis in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can inhibit Bcl-2, finally inducing mitochondrial cell death via an ROS-dependent ubiquitin-proteasomal degradation pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pristimerin can be synthesized through various chemical routes, often involving the cyclization of squalene or its derivatives. The synthesis typically requires specific reaction conditions, such as controlled temperature and pH, to ensure the correct formation of the triterpenoid structure.

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, primarily plants of the Celastraceae and Hippocrateaceae families. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pristimerin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Chinonmethidstruktur von this compound modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Positionen auf dem Pristimerinmolekül stattfinden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid verwendet.

Substitution: Verschiedene Nucleophile können unter kontrollierten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

Pristimerin wird mit anderen Triterpenoiden wie Celastrol und Betulinsäure verglichen. Während alle diese Verbindungen ein Triterpenoid-Grundgerüst gemeinsam haben, ist this compound aufgrund seiner Chinonmethidstruktur einzigartig, die zu seinen besonderen pharmakologischen Eigenschaften beiträgt. Ähnliche Verbindungen sind:

Celastrol: Bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.

Betulinsäure: Bekannt für seine antiviralen und krebshemmenden Wirkungen

This compound zeichnet sich durch seine Breitbandaktivität und sein Potenzial für therapeutische Anwendungen in verschiedenen Bereichen aus.

Eigenschaften

IUPAC Name |

methyl 10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFACETXYABVHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258-84-0 | |

| Record name | Pristimerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

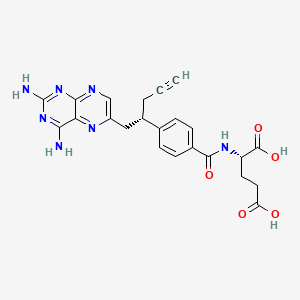

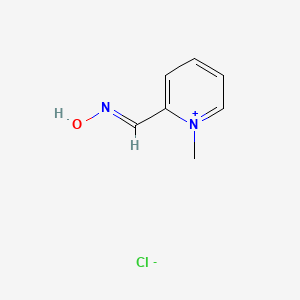

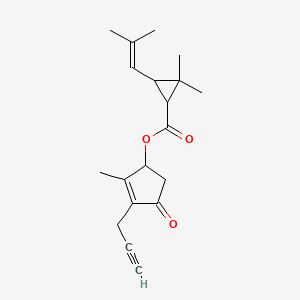

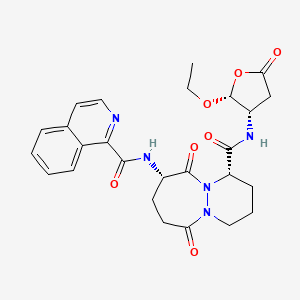

Feasible Synthetic Routes

Q1: How does pristimerin exert its anticancer effects?

A1: this compound exhibits its anticancer effects through multiple mechanisms, including:

- Induction of Apoptosis: this compound triggers apoptosis, a programmed cell death pathway, in various cancer cell lines. This involves caspase activation, DNA fragmentation, and morphological changes. [, , , , , , , ]

- Cell Cycle Arrest: this compound can arrest the cell cycle at specific phases, primarily the G0/G1 phase, preventing cancer cells from proliferating uncontrollably. This is often associated with changes in the expression of cell cycle regulatory proteins like cyclins, cyclin-dependent kinases, and cyclin-dependent kinase inhibitors. [, , , , , ]

- Inhibition of Proliferation, Migration, and Invasion: this compound demonstrates anti-metastatic potential by inhibiting the proliferation, migration, and invasion of cancer cells. This involves targeting various signaling pathways and processes like epithelial-mesenchymal transition (EMT), angiogenesis, and cancer stem cell (CSC) characteristics. [, , , , , , ]

- Modulation of Signaling Pathways: this compound affects multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis, including NF-κB, PI3K/Akt/mTOR, MAPK/ERK1/2, JNK, and others. [, , , , , , , ]

Q2: What is the role of reactive oxygen species (ROS) in this compound's activity?

A2: this compound induces the generation of ROS in cancer cells, contributing to mitochondrial dysfunction and subsequent apoptosis. Pretreatment with antioxidants like N-acetylcysteine (NAC) can attenuate this compound-induced apoptosis, confirming the role of ROS in its mechanism of action. [, , , ]

Q3: Does this compound affect any specific molecular targets?

A3: Yes, this compound has been shown to target:

- Proteasome: this compound potently inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and proteasome target proteins like Bax, p27, and IκB-α. [] This inhibition contributes to its anti-cancer activity.

- VEGFR2: this compound suppresses tumor angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) activation. [] This, in turn, inhibits downstream signaling pathways like AKT, ERK1/2, and mTOR, hindering angiogenesis and tumor growth.

Q4: How does this compound affect the immune system in the context of cancer?

A4: this compound has been investigated for its potential to target the PD-1/PD-L1 pathway, a key immune checkpoint involved in cancer immune evasion. Studies show that PD-L1-positive exosomes loaded with this compound exhibit enhanced uptake by CD4+ T cells and keratinocytes. This targeted delivery strategy holds promise for enhancing anti-tumor immune responses and reducing psoriatic inflammation. []

Q5: What types of cancer cells have shown sensitivity to this compound in vitro?

A5: this compound has demonstrated in vitro efficacy against a wide range of cancer cell lines, including:

- Colorectal cancer [, , ]

- Lung cancer [, , ]

- Breast cancer [, , , , ]

- Prostate cancer [, , ]

- Leukemia [, ]

- Ovarian cancer []

- Glioma [, ]

- Esophageal cancer []

- Cervical cancer []

- Oral squamous cell carcinoma []

- Uveal melanoma [, ]

Q6: Has this compound's anticancer activity been validated in animal models?

A6: Yes, this compound has shown promising antitumor activity in various in vivo models:

- Xenograft Models: this compound effectively inhibits tumor growth in xenograft models of breast cancer, prostate cancer, and other cancers. [, , ]

- Ovariectomy-Induced Osteoporosis Model: this compound ameliorates bone loss and improves bone microarchitecture in ovariectomized rats, suggesting potential for treating osteoporosis. [, ]

- Sepsis-Induced Lung Injury Model: this compound attenuates lung injury in a mouse model of sepsis, suggesting potential for treating inflammatory conditions. []

- Adjuvant-Induced Arthritis Model: this compound reduces arthritis severity and joint inflammation in rat models, highlighting its anti-inflammatory and anti-arthritic potential. []

Q7: What are the key challenges and future directions for this compound research?

A7: Key areas for future research include:

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C30H40O4 and a molecular weight of 468.63 g/mol.

Q9: Are there efforts to synthesize this compound or its derivatives?

A9: Yes, research is ongoing to synthesize this compound and its derivatives. One approach involves creating a trimeric derivative of this compound to enhance its interaction with DNA. This involves multi-step synthesis routes and exploring the reactivity of specific functional groups on the this compound molecule. []

Q10: What analytical methods are used to characterize and quantify this compound?

A10: Various analytical methods are employed, including:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for this compound detection and quantification in biological samples. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of this compound extracts. []

Q11: What is the known safety profile of this compound?

A11: While this compound has shown promising anticancer activity, its safety profile requires further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)